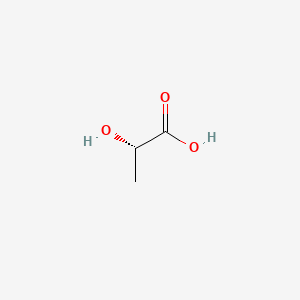

L-Lactic Acid

Cat. No. B1674915

Key on ui cas rn:

79-33-4

M. Wt: 90.08 g/mol

InChI Key: JVTAAEKCZFNVCJ-REOHCLBHSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04377708

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21].[C:26]([OH:31])(=[O:30])[CH2:27][CH2:28]C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:26]([OH:31])(=[O:30])[CH:27]([CH3:28])[OH:22].[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21] |^1:35,37,56,75|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

|

Step Two

|

Name

|

|

|

Quantity

|

37 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Three

|

Name

|

|

|

Quantity

|

83 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0.6 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 300 ml autoclave is charged with 0.692 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was flushed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated-up

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Several 1-ml increments of water were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction continued overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 23 hours of reaction time at 150° C.

|

|

Duration

|

23 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

700 psig the reaction was terminated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04377708

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21].[C:26]([OH:31])(=[O:30])[CH2:27][CH2:28]C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:26]([OH:31])(=[O:30])[CH:27]([CH3:28])[OH:22].[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21] |^1:35,37,56,75|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

|

Step Two

|

Name

|

|

|

Quantity

|

37 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Three

|

Name

|

|

|

Quantity

|

83 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0.6 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 300 ml autoclave is charged with 0.692 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was flushed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated-up

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Several 1-ml increments of water were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction continued overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 23 hours of reaction time at 150° C.

|

|

Duration

|

23 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

700 psig the reaction was terminated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04377708

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.

Name

Name

Identifiers

|

REACTION_CXSMILES

|

C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21].[C:26]([OH:31])(=[O:30])[CH2:27][CH2:28]C>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:26]([OH:31])(=[O:30])[CH:27]([CH3:28])[OH:22].[C:20]([O:23][CH:24]=[CH2:25])(=[O:22])[CH3:21] |^1:35,37,56,75|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12 mmol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

|

Step Two

|

Name

|

|

|

Quantity

|

37 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC=C

|

Step Three

|

Name

|

|

|

Quantity

|

83 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

0.6 mmol

|

|

Type

|

catalyst

|

|

Smiles

|

C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

A 300 ml autoclave is charged with 0.692 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The autoclave was flushed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated-up

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Several 1-ml increments of water were added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction continued overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 23 hours of reaction time at 150° C.

|

|

Duration

|

23 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

700 psig the reaction was terminated

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C(O)C)(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OC=C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |